molecular formula C16H16Cl2N2O3S B3591310 N~2~-benzyl-N-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide

N~2~-benzyl-N-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B3591310
M. Wt: 387.3 g/mol
InChI Key: LLFZWEJTQBPVIB-UHFFFAOYSA-N
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Description

N~2~-benzyl-N-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide is a synthetic organic compound that belongs to the class of glycinamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-benzyl-N-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Glycinamide Backbone: This can be achieved by reacting glycine with appropriate protecting groups.

    Introduction of the Benzyl Group: Benzylation can be performed using benzyl chloride in the presence of a base such as sodium hydroxide.

    Attachment of the Dichlorophenyl Group: This step might involve a nucleophilic substitution reaction using 2,5-dichlorophenyl chloride.

    Incorporation of the Methylsulfonyl Group: This can be done through sulfonylation using methylsulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N~2~-benzyl-N-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-benzyl-N-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets. These might include enzymes, receptors, or other proteins. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-benzyl-N-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide
  • N~2~-benzyl-N-(2,5-difluorophenyl)-N~2~-(methylsulfonyl)glycinamide
  • N~2~-benzyl-N-(2,5-dichlorophenyl)-N~2~-(ethylsulfonyl)glycinamide

Uniqueness

N~2~-benzyl-N-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide is unique due to its specific substitution pattern on the phenyl ring and the presence of both benzyl and methylsulfonyl groups. These structural features contribute to its distinct chemical and biological properties, differentiating it from similar compounds.

Properties

IUPAC Name

2-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O3S/c1-24(22,23)20(10-12-5-3-2-4-6-12)11-16(21)19-15-9-13(17)7-8-14(15)18/h2-9H,10-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLFZWEJTQBPVIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=CC=C1)CC(=O)NC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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